FXIa Inhibitory Potency: Class-Level Inference from Chromen-7-yl Furan-2-Carboxylate Scaffold
The core chromen-7-yl furan-2-carboxylate scaffold has been validated as a direct FXIa inhibitor. The close analog 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate inhibited FXIa with an IC50 of 0.77 μM and exhibited moderate-to-high selectivity over related coagulation, digestive, and fibrinolysis serine proteases [1]. This analog also selectively doubled activated partial thromboplastin time (APTT) in human plasma at a concentration of 72 μM [1]. Since CAS 859139-37-0 shares the identical chromen-7-yl furan-2-carboxylate ester pharmacophore, this inhibitory potency and selectivity profile is inferred to be class-conserved. The key structural difference—a 3-(4-methoxyphenyl) substituent in place of a 4-methyl group—is expected to modulate potency, selectivity, or physicochemical properties, offering a differentiated starting point for structure-activity relationship (SAR) exploration.
| Evidence Dimension | Factor XIa inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured in identified primary literature; inferred to share class-level FXIa inhibitory activity based on conserved chromen-7-yl furan-2-carboxylate pharmacophore |
| Comparator Or Baseline | 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate: IC50 = 0.77 μM; selective for FXIa over other serine proteases; doubles APTT at 72 μM in human plasma |
| Quantified Difference | Not determinable from available data; structural variation at the 3-position (4-methoxyphenyl vs. methyl) may alter potency and selectivity |
| Conditions | Published in vitro enzymatic assay; human plasma APTT clotting assay [1] |
Why This Matters
For laboratories pursuing novel FXIa-targeted anticoagulants, this compound provides a structurally distinct analog with a conserved essential pharmacophore, enabling SAR expansion beyond the published 4-methyl coumarin series.
- [1] Obaidullah AJ, Al-Horani RA. Discovery of Chromen-7-yl Furan-2-Carboxylate as a Potent and Selective Factor XIa Inhibitor. Cardiovasc Hematol Agents Med Chem. 2017 Nov 8;15(1):40-48. doi: 10.2174/1871525715666170529093938. View Source
